4-Heptylcyclohexanecarboxylic acid

Description

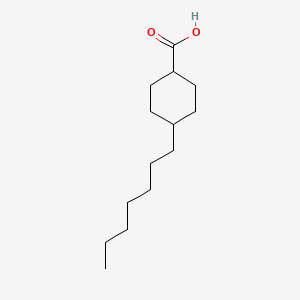

4-Heptylcyclohexanecarboxylic acid is an organic compound with the molecular formula C14H26O2. It is a derivative of cyclohexanecarboxylic acid, where a heptyl group is attached to the fourth carbon of the cyclohexane ring.

Properties

IUPAC Name |

4-heptylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h12-13H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAUQQIVJIRNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959212 | |

| Record name | 4-Heptylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38792-94-8, 38289-31-5 | |

| Record name | 4-Heptylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38792-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Heptylcyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-heptylcyclohexyl ketone with sodium hydroxide and bromine in 1,4-dioxane. This reaction typically takes about 5 hours and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves the use of Grignard reagents. The carboxylation of Grignard reagents followed by hydrolysis is a widely used method. This process involves the reaction of a Grignard reagent with carbon dioxide, followed by the addition of dilute acid to yield the carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

4-Heptylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, where the heptyl group or other substituents on the cyclohexane ring are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Applications in Materials Science

1. Polymer Chemistry:

- Additives in Polymers: 4-Heptylcyclohexanecarboxylic acid can be utilized as a plasticizer or modifier in polymer formulations, enhancing flexibility and processability. Studies show that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties .

- Gelation Agents: The compound serves as an effective gelation agent in the production of hydrogels. Its ability to form stable gels under specific conditions is leveraged in creating drug delivery systems with controlled release profiles .

2. Coatings and Adhesives:

- Surface Modifiers: Used in coatings, this compound enhances adhesion properties and resistance to environmental degradation. Its hydrophobic nature makes it particularly useful in water-repellent coatings .

Pharmaceutical Applications

1. Drug Formulation:

- Active Pharmaceutical Ingredients (APIs): The compound has potential as an intermediate in synthesizing APIs due to its functional carboxylic acid group, which can participate in esterification reactions to form prodrugs .

- Drug Delivery Systems: Research indicates that this compound can be incorporated into nanoparticles for targeted drug delivery, improving bioavailability and therapeutic efficacy .

2. Biocompatibility Studies:

- Toxicological Assessments: Preliminary studies have evaluated the biocompatibility of this compound when used in biomedical applications. Results suggest that it exhibits low toxicity levels, making it a candidate for further exploration in medical devices and implants .

Environmental Applications

1. Biodegradable Materials:

- Sustainable Polymers: The compound's structure allows for its incorporation into biodegradable polymer blends, contributing to the development of environmentally friendly materials that degrade under natural conditions .

2. Water Treatment:

- Adsorbents for Pollutants: this compound has been investigated for use in water treatment processes as an adsorbent for organic pollutants due to its hydrophobic characteristics .

Case Studies

Case Study 1: Drug Delivery Systems

A study evaluated the use of this compound in creating nanoparticles for delivering anti-cancer drugs. The results demonstrated improved drug encapsulation efficiency and sustained release over time, indicating its potential as a valuable component in cancer therapy formulations.

Case Study 2: Biodegradable Plastics

Research focused on incorporating this compound into polylactic acid (PLA) matrices to enhance biodegradability without compromising mechanical strength. The findings showed significant improvements in degradation rates under composting conditions compared to traditional PLA .

Mechanism of Action

The mechanism of action of 4-Heptylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to enzymes or receptors, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarboxylic acid: A simpler analog without the heptyl group.

4-Heptylcyclohexane-1-carboxylic acid: A closely related compound with similar structural features.

Uniqueness

4-Heptylcyclohexanecarboxylic acid is unique due to the presence of the heptyl group, which imparts distinct chemical and physical properties.

Biological Activity

4-Heptylcyclohexanecarboxylic acid (HCCA) is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide an authoritative overview of its biological effects.

This compound is classified under carboxylic acids with the molecular formula . It features a cyclohexane ring substituted with a heptyl group and a carboxylic acid functional group, contributing to its unique properties and potential applications in biological systems .

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of HCCA. Research indicates that HCCA exhibits significant inhibition against various microorganisms, including both gram-positive and gram-negative bacteria. The evaluation of its effectiveness is typically expressed through the minimum inhibitory concentration (MIC) and 50% inhibition concentrations (IC50).

| Microorganism | IC50 (µg/ml) |

|---|---|

| Gram-positive bacteria | 100-170 |

| Gram-negative bacteria | 160 |

The compound has been shown to possess different inhibition profiles against these microorganisms, suggesting that it could be a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

HCCA has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce inflammation markers in cell cultures exposed to inflammatory stimuli. This property could position HCCA as a potential therapeutic agent in managing inflammatory conditions.

3. Antioxidant Activity

The antioxidant capacity of HCCA has also been evaluated. It demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in cells. This activity contributes to its potential use in formulations aimed at enhancing skin health and preventing aging.

Case Study 1: HCCA in Drug Formulations

A notable case study involved the incorporation of HCCA into drug delivery systems designed for enhanced bioavailability. The study focused on developing microparticles using chitosan as a carrier, revealing that HCCA improved the solubility and release profile of poorly soluble drugs. The encapsulation efficiency ranged from 60% to 85%, significantly enhancing the pharmacokinetics of the drug .

Case Study 2: HCCA as a Food Preservative

Another application explored HCCA's role as a natural preservative in food products. Its antimicrobial properties were leveraged to extend shelf life while maintaining food safety standards. Results indicated effective inhibition of microbial growth in various food matrices, supporting its use as a food additive.

In Vivo Studies

In vivo studies involving diabetic models have shown that HCCA may improve metabolic parameters by enhancing glucose uptake and reducing insulin resistance. These findings suggest potential applications in managing diabetes and related metabolic disorders.

| Parameter | Control Group | HCCA Treated Group |

|---|---|---|

| Blood Glucose Levels | High | Significantly Lowered |

| Insulin Sensitivity | Low | Improved |

This data highlights the compound's potential therapeutic benefits beyond antimicrobial activity, indicating its versatility in addressing various health issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.